molecular formula C23H18N2OS B3611399 2-(2-mercapto-4,5-diphenyl-1H-imidazol-1-yl)-1-phenylethanone

2-(2-mercapto-4,5-diphenyl-1H-imidazol-1-yl)-1-phenylethanone

Cat. No. B3611399
M. Wt: 370.5 g/mol
InChI Key: FDYTZUWLDOIJEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-mercapto-4,5-diphenyl-1H-imidazol-1-yl)-1-phenylethanone, commonly known as MPTP, is a chemical compound that has been extensively studied for its scientific research applications. MPTP is a potent neurotoxin that has been used to create animal models of Parkinson's disease.

Mechanism of Action

MPTP is converted into its toxic metabolite, MPP+, by the enzyme monoamine oxidase B (MAO-B) in the brain. MPP+ is then selectively taken up by dopaminergic neurons through the dopamine transporter. Once inside the neuron, MPP+ inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and oxidative stress. This ultimately leads to dopaminergic neuron death and the development of Parkinson's disease-like symptoms.
Biochemical and Physiological Effects:
MPTP-induced Parkinsonism in animals results in the selective destruction of dopaminergic neurons in the substantia nigra and the development of Parkinson's disease-like symptoms, including tremors, rigidity, and bradykinesia. MPTP also causes oxidative stress and mitochondrial dysfunction in dopaminergic neurons, which are thought to contribute to the disease's pathogenesis.

Advantages and Limitations for Lab Experiments

MPTP-induced Parkinsonism in animals provides a valuable tool for studying the disease's pathogenesis and potential treatments. However, there are some limitations to using MPTP as a model for Parkinson's disease. For example, MPTP-induced Parkinsonism in animals does not fully replicate the human disease's complexity, and different animal species may respond differently to MPTP exposure.

Future Directions

Future research on MPTP should focus on developing new therapeutic agents for Parkinson's disease and improving the accuracy of animal models. One possible direction is to investigate the use of MPTP as a tool for studying the pathogenesis of other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease. Additionally, research could focus on developing new methods for delivering MPTP to specific brain regions to better replicate the human disease's pathology.

Scientific Research Applications

MPTP has been extensively used in scientific research to create animal models of Parkinson's disease. This is because MPTP selectively destroys dopaminergic neurons in the substantia nigra, which is a hallmark of Parkinson's disease. MPTP-induced Parkinsonism in animals closely resembles the human disease and has been used to study the disease's pathogenesis, potential treatments, and the development of new therapeutic agents.

properties

IUPAC Name

2-(4,5-diphenyl-2-sulfanylidene-1H-imidazol-3-yl)-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2OS/c26-20(17-10-4-1-5-11-17)16-25-22(19-14-8-3-9-15-19)21(24-23(25)27)18-12-6-2-7-13-18/h1-15H,16H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDYTZUWLDOIJEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(C(=S)N2)CC(=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-mercapto-4,5-diphenyl-1H-imidazol-1-yl)-1-phenylethanone
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2-(2-mercapto-4,5-diphenyl-1H-imidazol-1-yl)-1-phenylethanone
Reactant of Route 3
2-(2-mercapto-4,5-diphenyl-1H-imidazol-1-yl)-1-phenylethanone
Reactant of Route 4
2-(2-mercapto-4,5-diphenyl-1H-imidazol-1-yl)-1-phenylethanone
Reactant of Route 5
2-(2-mercapto-4,5-diphenyl-1H-imidazol-1-yl)-1-phenylethanone
Reactant of Route 6
2-(2-mercapto-4,5-diphenyl-1H-imidazol-1-yl)-1-phenylethanone

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